BDPTRalkyne
Description
Chemical nomenclature conventions suggest it may involve a boron-dipyrromethene (BODIPY) derivative with an alkyne functional group, but this is speculative. Without explicit data from peer-reviewed studies or structural characterization (e.g., NMR, mass spectrometry), a definitive introduction cannot be provided.
Properties
Molecular Formula |
C24H19BF2N3O2S- |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C24H19BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15,21H,13,16H2,(H,28,31)/q-1 |
InChI Key |
MDWSETAGAHFKIJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing alkynes is by double elimination from a dihaloalkane . This process involves the use of strong bases such as sodium amide in liquid ammonia, which facilitates the elimination of halides and the formation of the alkyne group .
Industrial Production Methods
In industrial settings, the production of BDPTRalkyne may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
BDPTRalkyne undergoes various types of chemical reactions, including:
Addition Reactions: Breaking the C-C π bond and forming new single bonds to carbon.
Deprotonation: Leading to the formation of acetylide anions, which are excellent nucleophiles.
Oxidative Cleavage: Using reagents like ozone or potassium permanganate to form carboxylic acids.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Using copper catalysts to facilitate the reaction between this compound and azides.
Strong Bases: Such as sodium amide in liquid ammonia for deprotonation reactions.
Major Products
Alkenes: Formed from addition reactions.
Acetylide Anions: Formed from deprotonation reactions.
Carboxylic Acids: Formed from oxidative cleavage reactions.
Scientific Research Applications
BDPTRalkyne has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of BDPTRalkyne involves its ability to undergo copper-catalyzed Click Chemistry reactions with azides. This reaction forms stable triazole linkages, which are useful in various applications such as bio-labeling and material science . The molecular targets and pathways involved include the interaction with azide groups and the formation of triazole rings.
Comparison with Similar Compounds
Recommendations for Further Research
To address this gap, the following steps are advised:
Access Specialized Databases : Search PubChem, SciFinder, or Reaxys for "this compound" to retrieve structural and functional data.
Review Organic Chemistry Literature : Prioritize studies on BODIPY-alkyne hybrids or bioorthogonal probes.
Validate Analytical Methods : Apply protocols from (e.g., Supplementary Table 1–8) to characterize the compound’s properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

